molecular formula C22H26Mg3N4O16 B12677945 Bis(N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-))trimagnesium CAS No. 57308-12-0

Bis(N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-))trimagnesium

Cat. No.: B12677945
CAS No.: 57308-12-0
M. Wt: 675.4 g/mol
InChI Key: VLNZYKFOSKODRV-FJHXSCPSSA-H
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Description

Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium is a complex organic compound that contains magnesium ions coordinated with N-acetyl-L-alpha-aspartyl and L-glutamato ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium typically involves the reaction of N-acetyl-L-alpha-aspartyl and L-glutamato with magnesium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the proper coordination of the ligands with the magnesium ions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce new compounds with different ligands .

Scientific Research Applications

Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and studies involving coordination chemistry.

    Biology: Investigated for its role in biological systems, particularly in enzyme interactions and cellular processes.

    Medicine: Explored for potential therapeutic applications, including its effects on neurological and metabolic disorders.

    Industry: Utilized in the development of new materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    N-acetyl-aspartyl-glutamate (NAAG): A dipeptide with similar ligands but without the magnesium coordination.

    Magnesium aspartate: A simpler compound with magnesium coordinated to aspartate ligands.

Uniqueness: Bis[N-(N-acetyl-L-alpha-aspartyl)-L-glutamato(2-)]trimagnesium is unique due to its specific coordination of magnesium ions with both N-acetyl-L-alpha-aspartyl and L-glutamato ligands, which imparts distinct chemical and biological properties .

Properties

CAS No.

57308-12-0

Molecular Formula

C22H26Mg3N4O16

Molecular Weight

675.4 g/mol

IUPAC Name

trimagnesium;(2S)-2-[[(2S)-2-acetamido-3-carboxylatopropanoyl]amino]pentanedioate

InChI

InChI=1S/2C11H16N2O8.3Mg/c2*1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16;;;/h2*6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21);;;/q;;3*+2/p-6/t2*6-,7-;;;/m00.../s1

InChI Key

VLNZYKFOSKODRV-FJHXSCPSSA-H

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Mg+2].[Mg+2].[Mg+2]

Canonical SMILES

CC(=O)NC(CC(=O)[O-])C(=O)NC(CCC(=O)[O-])C(=O)[O-].CC(=O)NC(CC(=O)[O-])C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Mg+2].[Mg+2].[Mg+2]

Origin of Product

United States

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